N-[Benzo[1,3]dioxol-5-yl-(5-chloro-8-hydroxy-quinolin-7-yl)-methyl]-butyramide
Overview
Description
YUM70 is a potent and selective inhibitor of glucose-regulated protein 78 (GRP78), a key regulator of endoplasmic reticulum stress signaling. This compound has shown significant potential in inducing endoplasmic reticulum stress-mediated apoptosis, particularly in pancreatic cancer cells .
Preparation Methods
YUM70 is synthesized through a series of chemical reactions involving hydroxyquinoline analogues. The synthetic route typically involves the reaction of hydroxyquinoline with various reagents under controlled conditions to produce the desired compound . Industrial production methods for YUM70 are not widely documented, but laboratory synthesis involves precise control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
YUM70 undergoes several types of chemical reactions, including:
Oxidation: YUM70 can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: YUM70 can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
YUM70 has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the inhibition of glucose-regulated protein 78 and its effects on endoplasmic reticulum stress.
Medicine: The compound has shown promise in preclinical studies for the treatment of pancreatic cancer and other malignancies by inducing apoptosis in cancer cells
Industry: While its industrial applications are still under exploration, YUM70’s role in cancer research makes it a valuable compound for pharmaceutical development
Mechanism of Action
YUM70 exerts its effects by directly binding to glucose-regulated protein 78 and inhibiting its ATPase activity. This inhibition leads to an increase in endoplasmic reticulum stress and the activation of the unfolded protein response, ultimately resulting in apoptosis of cancer cells . The molecular targets involved include glucose-regulated protein 78 and various components of the unfolded protein response pathway .
Comparison with Similar Compounds
YUM70 is unique in its high selectivity and potency as an inhibitor of glucose-regulated protein 78. Similar compounds include:
HA15: Another inhibitor of glucose-regulated protein 78, but with different efficacy and mechanisms.
BODIPY-conjugated analogues: These compounds show colocalization with glucose-regulated protein 78 in the endoplasmic reticulum and have similar inhibitory effects.
YUM70 stands out due to its superior solubility, microsomal stability, and pharmacokinetic properties .
Properties
IUPAC Name |
N-[1,3-benzodioxol-5-yl-(5-chloro-8-hydroxyquinolin-7-yl)methyl]butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4/c1-2-4-18(25)24-19(12-6-7-16-17(9-12)28-11-27-16)14-10-15(22)13-5-3-8-23-20(13)21(14)26/h3,5-10,19,26H,2,4,11H2,1H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQMEYCMAGHOEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C1=CC2=C(C=C1)OCO2)C3=CC(=C4C=CC=NC4=C3O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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